Regioisomer Differentiation: 6‑Chloro‑2‑fluoro‑3‑(methoxymethoxy)benzaldehyde vs. 6‑Fluoro‑2‑Chloro‑3‑(methoxymethoxy)benzaldehyde
The exact substitution pattern is critical for the compound's intended use as a building block in medicinal chemistry. 6‑Chloro‑2‑fluoro‑3‑(methoxymethoxy)benzaldehyde possesses chlorine at the C6 position and fluorine at the C2 position, while its regioisomer, 6‑Fluoro‑2‑Chloro‑3‑(methoxymethoxy)benzaldehyde (CAS 2179038‑43‑6), has the halogens swapped . This positional difference fundamentally alters the molecule's electronic properties and reactivity, particularly in cross‑coupling reactions where the halogen atom is displaced. Direct head‑to‑head comparisons are not available in the open literature, but class‑level inference based on the differing reactivity of chloro‑ and fluoro‑substituted aromatics indicates that the two regioisomers are not interchangeable for most synthetic applications. Using the incorrect isomer would result in the formation of a different final product, rendering the synthetic route invalid . The molecular formula and weight are identical, but the Canonical SMILES strings differ, confirming their distinct chemical identities .
| Evidence Dimension | Regioisomerism |
|---|---|
| Target Compound Data | 6‑Chloro‑2‑fluoro‑3‑(methoxymethoxy)benzaldehyde; Canonical SMILES: COCOC1=CC=C(Cl)C(C=O)=C1F |
| Comparator Or Baseline | 6‑Fluoro‑2‑Chloro‑3‑(methoxymethoxy)benzaldehyde; Canonical SMILES: COCOC1=CC=C(F)C(C=O)=C1Cl |
| Quantified Difference | Different halogen positions; SMILES strings are not identical. |
| Conditions | Structural identity assessment via canonical SMILES and IUPAC nomenclature. |
Why This Matters
For procurement, ensuring the correct regioisomer is essential to avoid a critical error in a multi‑step synthesis where the specific halogen at a specific position is required for a subsequent reaction (e.g., a Suzuki coupling or nucleophilic aromatic substitution).
